![molecular formula C13H22O4 B3384987 1,3-Diethyl 2-(prop-2-en-1-yl)-2-(propan-2-yl)propanedioate CAS No. 59726-39-5](/img/structure/B3384987.png)
1,3-Diethyl 2-(prop-2-en-1-yl)-2-(propan-2-yl)propanedioate
Overview
Description
1,3-Diethyl 2-(prop-2-en-1-yl)-2-(propan-2-yl)propanedioate is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications. This compound is commonly referred to as "DEPP" and has been the subject of extensive scientific research. In
Scientific Research Applications
DEPP has been studied for a variety of applications, including as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. It has also been investigated for its potential use in organic electronics and as a stabilizer for polymers.
Mechanism of Action
The mechanism of action of DEPP is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes or proteins involved in disease progression. Additionally, DEPP has been shown to have antioxidant properties that may help protect against oxidative stress and cellular damage.
Biochemical and Physiological Effects:
Studies have shown that DEPP can induce cell death in cancer cells, suggesting its potential as a cancer treatment. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and other neurodegenerative disorders. In addition, DEPP has been shown to have anti-inflammatory properties and may help reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of DEPP is its relatively simple synthesis method, which allows for large-scale production. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on DEPP. One area of interest is its use as a drug candidate for the treatment of cancer and neurodegenerative disorders. Additionally, further investigation is needed to fully understand its mechanism of action and potential side effects. Other potential applications include its use as a stabilizer for polymers and in organic electronics. Overall, DEPP shows promise as a versatile compound with a wide range of potential applications.
properties
IUPAC Name |
diethyl 2-propan-2-yl-2-prop-2-enylpropanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c1-6-9-13(10(4)5,11(14)16-7-2)12(15)17-8-3/h6,10H,1,7-9H2,2-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNLWDKSPVNFGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)(C(C)C)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101186648 | |
Record name | 1,3-Diethyl 2-(1-methylethyl)-2-(2-propen-1-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101186648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59726-39-5 | |
Record name | 1,3-Diethyl 2-(1-methylethyl)-2-(2-propen-1-yl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59726-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diethyl 2-(1-methylethyl)-2-(2-propen-1-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101186648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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